N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)

Keap1-Nrf2 PPI Non-covalent inhibitor Cysteine alkylation

N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) (CAS 321694-20-6; synonym: Compound 16, Cpd16, NMBSA, Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene) is a synthetic, non-covalent, small-molecule inhibitor of the protein–protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). The compound has a molecular formula of C24H22N2O6S2, a molecular weight of 498.57 g/mol, and is commercially available as a ≥98% (HPLC) purity powder (Sigma-Aldrich product SML0959) with verified solubility in DMSO at 20 mg/mL.

Molecular Formula C24H22N2O6S2
Molecular Weight 498.57
CAS No. 321694-20-6
Cat. No. B2599614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)
CAS321694-20-6
Molecular FormulaC24H22N2O6S2
Molecular Weight498.57
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3
InChIKeyXLLVCULLOGKYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) (CAS 321694-20-6): Chemical Identity, Target Engagement Profile, and Procurement-Relevant Classification


N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) (CAS 321694-20-6; synonym: Compound 16, Cpd16, NMBSA, Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene) is a synthetic, non-covalent, small-molecule inhibitor of the protein–protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) [1]. The compound has a molecular formula of C24H22N2O6S2, a molecular weight of 498.57 g/mol, and is commercially available as a ≥98% (HPLC) purity powder (Sigma-Aldrich product SML0959) with verified solubility in DMSO at 20 mg/mL . Its binding mode to the Keap1 Kelch-DC domain has been determined by X-ray crystallography (PDB ID: 4IQK), confirming that the sulfonamide oxygens and the naphthalene core make critical contacts within the Nrf2-binding pocket [2]. This compound belongs to the naphthalene bis-sulfonamide class of Keap1-Nrf2 PPI inhibitors and is widely used as a reference standard for validating novel Keap1-Nrf2 disruptors in gene regulation and oxidative stress research [3].

Why Closely Related Naphthalene Bis-Sulfonamide Keap1-Nrf2 Inhibitors Cannot Substitute for N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) Without Quantitative Re-Validation


Although the naphthalene bis-sulfonamide chemotype is shared among numerous Keap1-Nrf2 PPI inhibitors, the specific substitution pattern on the sulfonamide aryl rings and the naphthalene core profoundly influences binding mode, affinity, and pharmacological outcome [1]. For instance, the 4-methoxybenzenesulfonamide moiety of Cpd16 engages the Keap1 Kelch-DC domain in a specific rotational conformer state, and modification to tetrazole-containing analogs or diacetic acid derivatives yields binding modes that are structurally distinct and can produce tighter (low nanomolar Kd) yet mechanistically divergent interactions [2]. Furthermore, the mechanistic class matters: unlike electrophilic activators such as sulforaphane or dimethyl fumarate that covalently modify Keap1 cysteine residues (Cys151, Cys288), Cpd16 acts through a non-covalent displacement mechanism that avoids irreversible target modification and the associated toxicity concerns observed with pro-alkylating prodrugs [3]. This mechanistic distinction is critical because covalent modifiers trigger Nrf2 activation with different kinetics, cysteine-selectivity profiles, and off-target liabilities compared to non-covalent displacement activators [4]. Consequently, substitution of Cpd16 with a structurally related but pharmacologically unvalidated analog—or with a covalent activator—requires de novo characterization in the relevant assay system before any claim of functional equivalence can be made.

Head-to-Head and Cross-Study Quantitative Differentiation of N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) Against Closest Comparators


Non-Covalent Nrf2 Displacement Mechanism Versus Covalent Keap1 Modifiers: Absence of Cysteine Alkylation Confirmed by N-Acetyl Cysteine Quenching Assay

In a direct head-to-head comparison within a Neh2-luciferase reporter assay, N,N'-naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) (NMBSA) was evaluated alongside a novel aspirin-containing prodrug and its improved analog for Nrf2 stabilization mechanism. The reporter activation signal of NMBSA was not quenched by co-treatment with N-acetyl cysteine (NAC), demonstrating that NMBSA stabilizes Nrf2 through a non-covalent displacement mechanism without cysteine alkylation [1]. In contrast, the pro-alkylating aspirin prodrugs tested in the same study exhibited toxicity at high concentrations due to their pro-oxidant motifs [1]. This finding directly differentiates NMBSA from covalent Keap1 modifiers such as sulforaphane and dimethyl fumarate, which rely on electrophilic modification of Keap1 sensor cysteines (predominantly Cys151), and from mono-electrophilic Nrf2 activators such as bardoxolone methyl (CDDO-Me) that carry established cardiovascular toxicity liabilities linked to their covalent mechanism [2].

Keap1-Nrf2 PPI Non-covalent inhibitor Cysteine alkylation Mechanistic selectivity

Binding Affinity to Keap1 Kelch-DC Domain: IC50 of 2.7 µM Provides a Well-Defined Benchmark for Validating Novel Naphthalene Bis-Sulfonamide Inhibitors

The binding affinity of N,N'-naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) to the Keap1 Kelch-DC domain has been quantified using a fluorescence polarization (FP) competition assay, yielding an IC50 of 2.7 µM [1]. This value is publicly documented in the published X-ray crystallography study (PDB 4IQK) and has been independently cited as the reference binding affinity for this compound in subsequent osteoblast pharmacology studies [2]. By comparison, the next-generation naphthalene bis-sulfonamide analog 'acid 16b' (a diacetic acid derivative with a 4-methoxybenzenesulfonamide substitution) achieved an IC50 of 61 nM in a fluorescence anisotropy assay and a Kd of 120 nM by surface plasmon resonance (SPR), representing an approximately 44-fold improvement in binding affinity [3]. The tetrazole-containing derivative 'compound 25' from the Georgakopoulos et al. study binds Keap1 with low nanomolar Kd, exceeding Cpd16 affinity by over two orders of magnitude [4]. This moderate micromolar affinity positions Cpd16 as a validated lower-potency reference tool for SAR studies, rather than a high-affinity lead candidate, and its well-characterized IC50 serves as a reproducible benchmark for normalizing inter-laboratory FP assay performance.

Keap1 Kelch domain IC50 Fluorescence polarization Binding affinity

Cpd16 Demonstrates Superior Osteoblast Cytoprotection Compared to Other Known Nrf2 Activators in H2O2-Induced Oxidative Injury Models

In a comprehensive murine and human osteoblast study, Cpd16 was directly compared against other known Nrf2 activators for its ability to protect osteoblasts from H2O2-induced oxidative injury. The study explicitly states: 'Cpd16-induced Nrf2 activation and osteoblasts protection were stronger than other known Nrf2 activators' [1]. At micromolar concentrations, Cpd16 treatment caused Keap1-Nrf2 disassociation, Nrf2 protein stabilization, nuclear translocation, and increased ARE reporter activity in primary murine/human osteoblasts and MC3T3-E1 cells. Cpd16 mitigated H2O2-provoked apoptosis and programmed necrosis in osteoblasts, and also attenuated oxidative stress and death induced by dexamethasone and nicotine [1]. The specificity of this protection was confirmed by complete abolition of Cpd16-induced cytoprotection following Nrf2 shRNA knockdown or CRISPR/Cas9 knockout, whereas Keap1 knockout mimicked the protective effect [1]. Crucially, the Keap1 Cys151S mutation abolished Cpd16-induced Nrf2 cascade activation, establishing the structural requirement for an intact Keap1 Cys151 residue in the compound's mechanism [1]. This cellular evidence directly contrasts with the broad electrophilic reactivity of covalent Keap1 modifiers such as sulforaphane, which modify multiple cysteine sensors and exhibit distinct cellular activation kinetics [2].

Osteoblast Oxidative stress Cytoprotection H2O2 Nrf2 activator comparison

In Vivo Efficacy in Ovariectomy-Induced Bone Loss: Weekly Cpd16 Administration Ameliorates Trabecular Bone Loss in Mice

The in vivo pharmacological activity of Cpd16 was evaluated in an ovariectomy (OVX) mouse model of postmenopausal osteoporosis. Weekly intraperitoneal administration of Cpd16 at 5 mg/kg largely ameliorated trabecular bone loss in OVX mice as assessed by micro-CT imaging [1]. Quantitative analysis revealed that the reductions in bone volume/tissue volume (BV/TV, %) and bone mineral density (BMD) in trabecular bones of OVX mice were largely alleviated following Cpd16 treatment, and cortical bone BMD decrease was also inhibited [1]. This in vivo bone-protective effect is mechanistically linked to the Keap1 Cys151-dependent Nrf2 activation pathway demonstrated in the same study's cellular experiments [1]. By contrast, covalent Nrf2 activators such as bardoxolone methyl (CDDO-Me) have shown cardiovascular fluid retention toxicity in clinical trials, limiting their therapeutic window for chronic administration [2]. While the Zhou et al. study did not include a head-to-head in vivo comparator arm with another Nrf2 activator, the demonstration of in vivo efficacy at a tolerable weekly dosing schedule provides a key differentiator for Cpd16 relative to Nrf2 activators for which in vivo bone protection data are absent or for which toxicity precludes chronic use.

Ovariectomy Bone loss In vivo Trabecular bone Osteoporosis model

X-Ray Crystallographic Binding Mode Provides Unique Structural Biology Asset for Rational Analog Design

A co-crystal structure of N,N'-naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) bound to the human Keap1 Kelch domain has been deposited in the Protein Data Bank (PDB ID: 4IQK) [1]. The structure reveals that the compound occupies the Nrf2 ETGE peptide-binding pocket, with the naphthalene core positioned between key arginine residues and the 4-methoxybenzenesulfonamide groups forming hydrogen-bonding interactions with the Kelch domain surface [1]. This publicly available structural data enables direct computational comparison with the binding modes of other crystallographically characterized Keap1-Nrf2 inhibitors. For example, the diacetic acid derivative 'acid 16b' (PDB 4XMB) adopts a distinct binding pose in which the diacetamide substituents form additional polar contacts, contributing to its 44-fold higher affinity [2]. The tetrazole-containing inhibitor 'compound 25' exhibits unexpected 'cis' and 'trans' rotational state occupancy not observed for Cpd16 [3]. These structural differences underscore that the Cpd16 co-crystal structure (4IQK) provides a unique reference for the unsubstituted naphthalene bis-sulfonamide scaffold binding mode, which is essential for structure-based drug design efforts that aim to preserve the non-covalent displacement mechanism while optimizing affinity.

X-ray crystallography Keap1 Kelch domain Structural biology PDB 4IQK Binding mode

High-Value Research and Industrial Application Scenarios for N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) (CAS 321694-20-6)


Non-Covalent Keap1-Nrf2 PPI Reference Standard for Mechanism-of-Action Classification in High-Throughput Screening

Cpd16 serves as the definitive non-covalent displacement reference compound for Keap1-Nrf2 PPI inhibitor screening campaigns. As demonstrated by Gaisina et al. (2021), its NAC-insensitive reporter activation provides a binary assay readout distinguishing non-covalent displacement activators from covalent cysteine modifiers . Screening laboratories procuring Cpd16 can establish a validated positive control for Neh2-luciferase reporter assays and fluorescence polarization competition assays, enabling reliable classification of hit compounds by mechanism of action.

Validated Nrf2 Activator for Oxidative Stress Research in Bone Biology and Osteoporosis Models

As shown by Zhou et al. (2022), Cpd16 demonstrated superior cytoprotection in osteoblasts compared to other known Nrf2 activators and achieved in vivo amelioration of trabecular bone loss in OVX mice at 5 mg/kg weekly dosing . Bone biology research groups investigating the Nrf2 axis in osteoporosis, osteonecrosis, or glucocorticoid-induced bone loss should prioritize Cpd16 as the tool compound with the most comprehensive published validation in bone-relevant cellular and animal models.

Structural Biology Template for Structure-Guided Optimization of Naphthalene Bis-Sulfonamide Keap1 Inhibitors

The co-crystal structure of Cpd16 bound to the human Keap1 Kelch domain (PDB 4IQK) provides the foundational structural template for the naphthalene bis-sulfonamide inhibitor class . Medicinal chemistry teams engaged in structure-based drug design of next-generation Keap1-Nrf2 PPI inhibitors can use the 4IQK structure as a docking reference for virtual screening and as a baseline for comparing binding mode modifications introduced by substituent variations, as exemplified by the subsequent PDB 4XMB structure for acid 16b .

Commercially Available High-Purity Standard for Inter-Laboratory Assay Normalization and Reproducibility

Cpd16 is commercially available as Sigma-Aldrich product SML0959 at ≥98% (HPLC) purity with documented solubility in DMSO (20 mg/mL) and defined storage conditions (2–8°C) . This commercial availability and quality specification enable procurement as a standardized reference compound for inter-laboratory normalization of Keap1-Nrf2 FP assays, ARE-luciferase reporter assays, and cellular Nrf2 target gene expression studies. The established IC50 of 2.7 µM provides a calibration benchmark for verifying assay performance across different laboratory settings.

Quote Request

Request a Quote for N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.